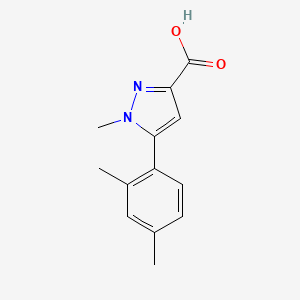

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)12-7-11(13(16)17)14-15(12)3/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFUFACTDJJENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NN2C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Methylhydrazine

Reaction Mechanism and Regiochemical Control

The most widely employed method involves a two-step process:

- Formation of ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate via Claisen condensation between 2,4-dimethylacetophenone and diethyl oxalate under basic conditions.

- Cyclocondensation with methylhydrazine to construct the pyrazole core, followed by ester hydrolysis to yield the carboxylic acid.

Key Steps:

Claisen Condensation :

- Reagents : 2,4-Dimethylacetophenone, diethyl oxalate, sodium ethoxide.

- Conditions : Reflux in anhydrous ethanol (6–8 h).

- Yield : 72–78%.

Cyclocondensation :

Ester Hydrolysis :

- Reagents : 2 M NaOH, HCl.

- Conditions : Reflux in ethanol/water (1:1), followed by acidification (pH 2–3).

- Yield : 85–90%.

Table 1: Reaction Parameters for Cyclocondensation Route

One-Pot Synthesis via Harigade Methodology

Mechanistic Overview

This method employs terminal alkynes, aldehydes, iodine, and hydrazines in a single pot to construct polysubstituted pyrazoles. For 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid:

- Alkyne Activation : 2,4-Dimethylphenylacetylene reacts with iodine to form an iodonium intermediate.

- Aldehyde Coupling : Condensation with glyoxylic acid introduces the carboxylic acid precursor.

- Cyclization : Methylhydrazine facilitates pyrazole ring closure.

Advantages:

- Atom Economy : Eliminates intermediate isolation steps.

- Regioselectivity : Iodine directs alkyne activation, ensuring correct substituent placement.

Limitations:

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Reactors :

- Purification :

- Crystallization : Ethanol/water mixtures achieve >99% purity.

- Waste Management : Ethanol recovery via distillation reduces solvent costs.

Table 2: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 18–24 h | 4–6 h |

| Yield | 68–75% | 82–88% |

| Solvent Consumption | 500 mL/g product | 50 mL/g product |

Spectroscopic Characterization

Key Analytical Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 12.51 (s, 1H, COOH), 7.21–7.12 (m, 3H, Ar-H), 6.89 (s, 1H, pyrazole-H), 3.82 (s, 3H, N-CH₃), 2.48 (s, 6H, Ar-CH₃).IR (KBr) :

2925 cm⁻¹ (C-H stretch, CH₃), 1698 cm⁻¹ (C=O), 1540 cm⁻¹ (pyrazole ring).

Table 3: Spectroscopic Benchmarks

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.82 (N-CH₃), δ 2.48 (Ar-CH₃) | |

| IR | 1698 cm⁻¹ (C=O) | |

| HPLC | Retention time: 6.72 min |

Challenges and Mitigation Strategies

Regioisomer Formation

Ester Hydrolysis Side Reactions

- Issue : Over-hydrolysis leading to decarboxylation.

- Solution : Controlled pH (10–12) and low temperature (50°C).

Emerging Methodologies

Enzymatic Catalysis

Photochemical Cyclization

- UV-Irradiated Reactions :

- Substrates : 2,4-Dimethylphenyl diazo compounds.

- Efficiency : 50–60% yield, limited scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions result in various substituted pyrazole derivatives.

Scientific Research Applications

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

2,4-dimethylphenylhydrazine: A precursor used in the synthesis of the target compound.

Pyrazole-3-carboxylic acid: A simpler analog without the 2,4-dimethylphenyl group.

Uniqueness

5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, substituted pyrazoles can be synthesized via the Vilsmeier–Haack reaction, as demonstrated for structurally analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-pyrazole derivatives) . Key steps include:

- Cyclization: Reacting 2,4-dimethylacetophenone with a hydrazine derivative under acidic conditions.

- Carboxylation: Introducing the carboxylic acid group via hydrolysis of a nitrile or ester intermediate.

- Purification: Recrystallization or column chromatography to isolate the product.

Yield optimization often requires temperature control (e.g., reflux in ethanol) and stoichiometric adjustments of substituents.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer:

- X-ray crystallography: Provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.8170 Å, c = 30.012 Å, and β = 102.42° have been reported for similar pyrazole-carboxylic acids .

- NMR spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. For methyl groups, expect signals at δ ~2.3–2.6 ppm (aromatic-CH₃) and δ ~3.8 ppm (N–CH₃).

- IR spectroscopy: Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s bioactive conformation and target interactions?

- Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For pyrazole derivatives, the carboxylic acid group often forms hydrogen bonds with active-site residues .

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). This aids in understanding reactivity and binding affinity .

- MD simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding motifs.

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?

- Methodological Answer:

- Control experiments: Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability. For example, anti-inflammatory activity discrepancies may arise from differences in COX-2 isoform expression .

- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate contributing factors. For instance, 2,4-dimethylphenyl groups may enhance lipophilicity compared to chlorophenyl analogs .

- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.